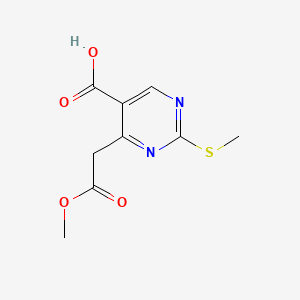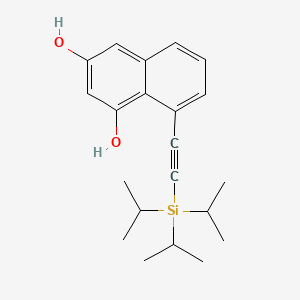
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol is an organic compound that features a naphthalene core substituted with a triisopropylsilyl ethynyl group and two hydroxyl groups at positions 1 and 3.
Métodos De Preparación
The synthesis of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, which is functionalized at specific positions.
Introduction of Triisopropylsilyl Ethynyl Group: This step involves the use of a triisopropylsilyl acetylene reagent under conditions that facilitate the formation of the ethynyl linkage. Common reagents include palladium catalysts and bases such as potassium carbonate.
Análisis De Reacciones Químicas
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reagents like sodium borohydride.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol involves its interaction with various molecular targets:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol can be compared with other similar compounds:
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: This compound has a similar structure but includes a fluorine atom, which can alter its reactivity and applications.
2-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: Another similar compound with a fluorine atom at a different position, affecting its chemical behavior.
1,4,5,8-Tetraethynylnaphthalene Derivatives: These compounds have multiple ethynyl groups, making them useful in different types of coupling reactions and materials applications.
Propiedades
Fórmula molecular |
C21H28O2Si |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol |
InChI |
InChI=1S/C21H28O2Si/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(22)13-20(23)21(17)18/h7-9,12-16,22-23H,1-6H3 |
Clave InChI |
VGWGJHUIVKIDCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)O)O)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


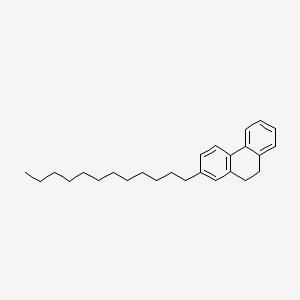

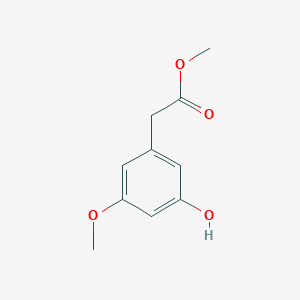
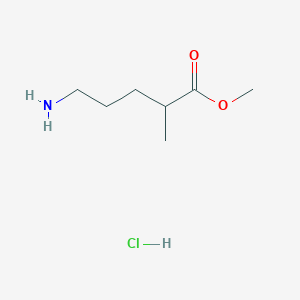
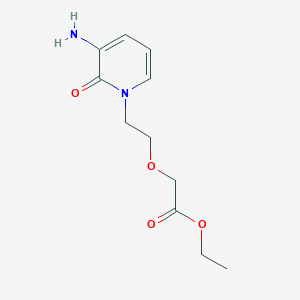
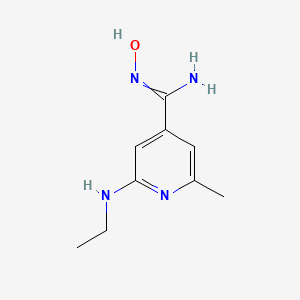
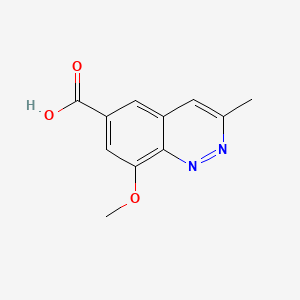
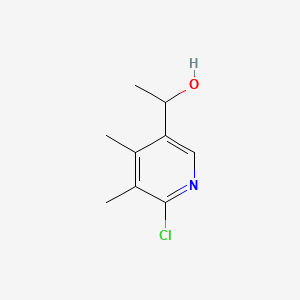

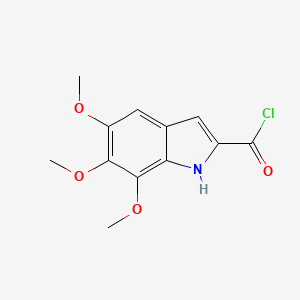

![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
